2-fluoro-3,6-bis(trifluoromethyl)pyridine
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Overview
Description
2-Fluoro-3,6-bis(trifluoromethyl)pyridine is a fluorinated heterocyclic compound with the molecular formula C7H2F7N. This compound is characterized by the presence of two trifluoromethyl groups and one fluorine atom attached to a pyridine ring. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3,6-bis(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method involves the reaction of 2-chloro-6-trifluoromethylpyridine with hydrogen fluoride and iron(III) chloride as a catalyst. The reaction is carried out at elevated temperatures, around 170°C, for several hours. The progress of the reaction can be monitored using gas chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,6-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of electron-withdrawing trifluoromethyl groups makes the compound less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attacks .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and organolithium compounds. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to introduce functional groups such as hydroxyl or carbonyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction reactions can introduce different functional groups .
Scientific Research Applications
2-Fluoro-3,6-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential use in pharmaceuticals.
Industry: Used in the production of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2-fluoro-3,6-bis(trifluoromethyl)pyridine is primarily related to its ability to interact with biological targets through its fluorine atoms. The electron-withdrawing nature of the trifluoromethyl groups enhances the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)pyridine: Similar structure but with only one trifluoromethyl group.
3,5-Bis(trifluoromethyl)pyridine: Another fluorinated pyridine with two trifluoromethyl groups at different positions.
Uniqueness
2-Fluoro-3,6-bis(trifluoromethyl)pyridine is unique due to the specific positioning of its fluorine and trifluoromethyl groups. This arrangement imparts unique electronic and steric properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
CAS No. |
1806339-66-1 |
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Molecular Formula |
C7H2F7N |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
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